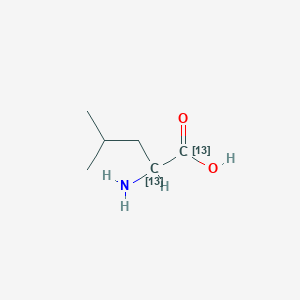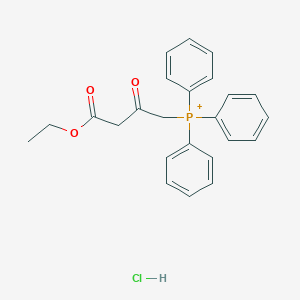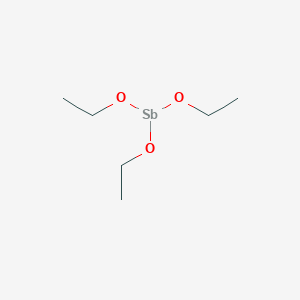
5-Methyluridine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyluridine-d4 is a deuterium-labeled analogue of 5-Methyluridine, a methylated nucleoside found in human fluids. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and tracing in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyluridine-d4 involves the incorporation of deuterium atoms into the 5-Methyluridine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods
For large-scale production, an economical process has been developed that is amenable to mass production. This process employs a novel intermediate, 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine, and includes efficient deprotection, isolation, and purification procedures .
化学反応の分析
Types of Reactions
5-Methyluridine-d4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it back to its original form.
Substitution: It can participate in nucleophilic substitution reactions where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted nucleosides .
科学的研究の応用
5-Methyluridine-d4 is widely used in scientific research due to its stable isotope labeling, which allows for:
Metabolic Pathway Studies: Tracing metabolic pathways in vivo.
Environmental Studies: Used as standards for detecting environmental pollutants.
Clinical Diagnostics: Imaging, diagnosis, and newborn screening.
Organic Chemistry: Studying reaction mechanisms and kinetics
作用機序
The mechanism of action of 5-Methyluridine-d4 involves its incorporation into RNA molecules, where it can affect various biological processes. The methyl group of 5-Methyluridine originates from S-adenosyl-L-methionine, and its incorporation into RNA can influence gene expression and RNA stability. This modification can alter RNA secondary structure and affect base stacking and hydrogen bonding patterns .
類似化合物との比較
Similar Compounds
5-Methyluridine: The non-deuterated analogue, commonly found in human fluids.
3-Methyluridine: Another methylated nucleoside with different biological properties.
5-Methylcytosine: A methylated cytosine derivative with distinct roles in DNA methylation.
Uniqueness
5-Methyluridine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where detailed tracking of metabolic pathways is required .
特性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
262.25 g/mol |
IUPAC名 |
6-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D |
InChIキー |
DWRXFEITVBNRMK-VZFAMDNFSA-N |
異性体SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




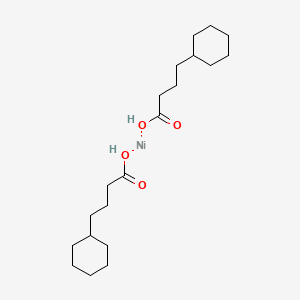

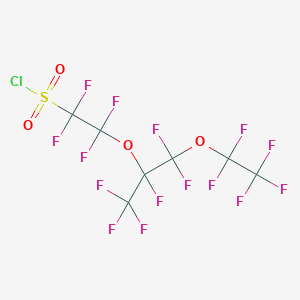
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)




